1H-Imidazole-4,5-dicarboxamide, N,N'-dimethyl-
Overview
Description
1H-Imidazole-4,5-dicarboxamide, N,N’-dimethyl- is a heterocyclic compound that features an imidazole ring substituted with two carboxamide groups at the 4 and 5 positions, and two methyl groups attached to the nitrogen atoms. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-4,5-dicarboxamide, N,N’-dimethyl- typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multi-step processes that ensure high yield and purity. These methods may include the use of N-heterocyclic carbenes as catalysts, which facilitate the formation of the imidazole ring under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-4,5-dicarboxamide, N,N’-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the carboxamide groups to amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include substituted imidazoles, imidazole N-oxides, and amine derivatives .
Scientific Research Applications
1H-Imidazole-4,5-dicarboxamide, N,N’-dimethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Imidazole-4,5-dicarboxamide, N,N’-dimethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
- 1H-Imidazole-4,5-dicarboxamide, N,N’,1-trimethyl-
- 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide
- 2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide
Uniqueness: 1H-Imidazole-4,5-dicarboxamide, N,N’-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two carboxamide groups and two methyl groups enhances its stability and reactivity compared to other imidazole derivatives .
Properties
IUPAC Name |
4-N,5-N-dimethyl-1H-imidazole-4,5-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c1-8-6(12)4-5(7(13)9-2)11-3-10-4/h3H,1-2H3,(H,8,12)(H,9,13)(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMDLNWXKUUKOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N=CN1)C(=O)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190386 | |
Record name | 1H-Imidazole-4,5-dicarboxamide, N,N'-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70190386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3691-03-0 | |
Record name | N4,N5-Dimethyl-1H-imidazole-4,5-dicarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3691-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole-4,5-dicarboxamide, N,N'-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003691030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC529289 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529289 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Imidazole-4,5-dicarboxamide, N,N'-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70190386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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